9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a useful research compound. Its molecular formula is C26H22N2O4S2 and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Biological Activity Studies
A study explored the synthesis of a novel series of compounds, including diazinyl-thiazol-imines, and evaluated their potential as therapeutic agents against COVID-19 through molecular docking studies. The compounds demonstrated enhanced binding affinity to the receptor due to hydrophobic interactions and multi-hydrogen bonds, suggesting their merit for further investigation as potential COVID-19 treatments Sraa Abu-Melha et al., 2022.
Anticonvulsant Potency and Molecular Interactions
Another research focused on the design, synthesis, and molecular docking study of benzothiazolotriazine derivatives, aiming to discover new anticonvulsant agents. One derivative demonstrated significant anticonvulsant activity without neurotoxicity, attributed to the presence of a methoxy group, which indicated its high potency. Molecular modeling showed critical interactions with amino acids at the active site of GABA-AT, offering insights for the development of novel anticonvulsant agents Jannat Ul Firdaus et al., 2018.
Antihypertensive Effects and Alpha Blocking Potency
Research into thienopyrimidinedione derivatives revealed their potential as antihypertensive agents. Certain derivatives were found to be potent oral antihypertensive agents, with their efficacy compared to standard vasodilators. The study's findings highlighted the compounds' potent activity and their promise as antihypertensive agents, contributing to the development of new therapeutic options R. Russell et al., 1988.
Anticonvulsant Activity and Pharmacophore Design
A study on 4-thiazolidinone derivatives as benzodiazepine receptor agonists demonstrated considerable anticonvulsant activity in animal models. The research identified compound 5i, which induced significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in the compound's pharmacological properties. This work contributes to the understanding and development of new anticonvulsant agents M. Faizi et al., 2017.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S2/c1-32-14-9-7-12(8-10-14)17-18-15-11-16(21(18)33-23-22(17)34-26(31)27-23)20-19(15)24(29)28(25(20)30)13-5-3-2-4-6-13/h2-10,15-21H,11H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLWCGBKRYOZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.